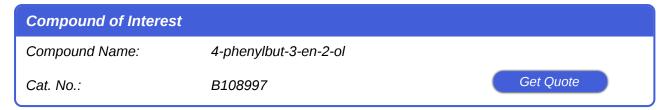


Mass Spectrometry Analysis of 4-Phenylbut-3en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of **4-phenylbut-3-en-2-ol**, a significant aromatic alcohol. This document outlines the fundamental principles of its mass spectrometric behavior, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and an interpretation of its fragmentation pattern. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and structurally related compounds.

Introduction

4-Phenylbut-3-en-2-ol (C₁₀H₁₂O, Molecular Weight: 148.20 g/mol) is an aromatic alcohol with applications in various fields, including flavor and fragrance chemistry.[1][2] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for the detailed structural elucidation and sensitive detection of this compound. This guide will focus on the electron ionization (EI) mass spectrometry of **4-phenylbut-3-en-2-ol**.

Physicochemical Properties and Mass Spectrometry Data



A summary of the key physicochemical properties and known mass spectrometry data for **4-phenylbut-3-en-2-ol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C10H12O	PubChem
Molecular Weight	148.20 g/mol	PubChem[3]
CAS Number	17488-65-2	PubChem[4]
Appearance	Colorless to pale yellow liquid	-
Molecular Ion (M+)	m/z 148	PubChem[3]
Key Fragment Ion	m/z 105	PubChem[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a general framework for the analysis of **4-phenylbut-3-en-2-ol**. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

For analysis of **4-phenylbut-3-en-2-ol** in a relatively clean matrix (e.g., essential oil, reaction mixture), a simple dilution with a suitable organic solvent is typically sufficient.

- Solvent Selection: Use a high-purity, volatile solvent in which the analyte is soluble, such as
 dichloromethane or ethyl acetate.
- Dilution: Prepare a stock solution of the sample and perform serial dilutions to achieve a final concentration within the linear range of the instrument (typically 1-100 μg/mL).
- Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples, standards, and blanks.



3.2. GC-MS Instrumentation and Parameters

A standard capillary GC-MS system is suitable for this analysis.

GC Parameter	Setting	
Injector	Split/Splitless	
Injector Temperature	250 °C	
Injection Volume	1 μL	
Split Ratio	20:1 (can be adjusted based on concentration)	
Carrier Gas	Helium (99.999% purity)	
Flow Rate	1.0 mL/min (constant flow)	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness	
Oven Program	Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C	
MS Parameter	Setting	
Ion Source	Electron Ionization (EI)	
Ionization Energy	70 eV	
Source Temperature	230 °C	
Quadrupole Temperature	150 °C	
Mass Range	m/z 40-300	
Scan Speed	1000 amu/s	
Transfer Line Temp.	280 °C	

Mass Spectral Fragmentation Analysis



The electron ionization mass spectrum of **4-phenylbut-3-en-2-ol** is characterized by a distinct fragmentation pattern that provides valuable structural information.

4.1. Molecular Ion

The molecular ion peak ([M]+') is observed at m/z 148, corresponding to the molecular weight of the compound.[3] The presence of this peak confirms the identity of the intact molecule.

4.2. Major Fragmentation Pathways

The fragmentation of **4-phenylbut-3-en-2-ol** is primarily driven by the presence of the hydroxyl group and the phenyl group, which influence bond cleavages and rearrangements. The most prominent fragment is observed at m/z 105.

- Formation of m/z 133: Loss of a methyl radical (•CH₃) from the molecular ion via alphacleavage adjacent to the oxygen atom results in the formation of a resonance-stabilized cation at m/z 133.
- Formation of m/z 105 (Base Peak): The most abundant fragment ion is typically observed at m/z 105. This is likely due to the loss of an acetyl radical (CH₃CO•) following a rearrangement, or a more complex fragmentation cascade. A plausible mechanism involves the formation of a stable tropylium-like ion.
- Formation of m/z 77: The presence of a peak at m/z 77 is characteristic of a phenyl group $(C_6H_5^+)$.
- Formation of m/z 43: A peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]+).

Quantitative Data Summary

The following table summarizes the expected prominent ions and their proposed identities in the mass spectrum of **4-phenylbut-3-en-2-ol**. The relative abundance is based on predicted spectra and data from similar compounds.

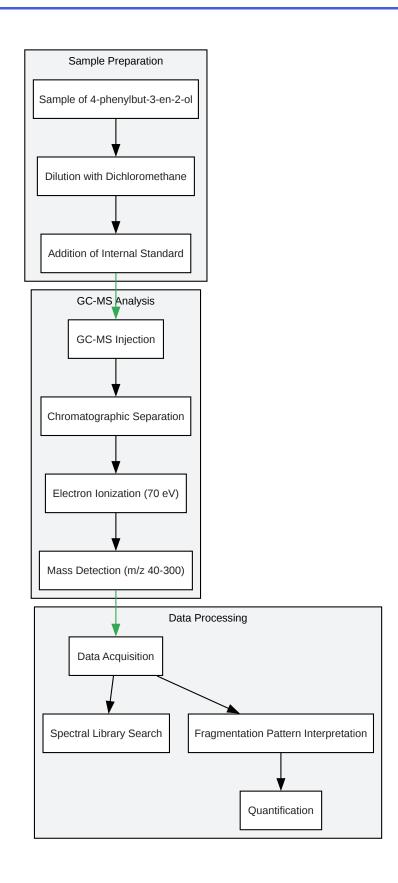


m/z	Proposed Ion Structure	Relative Abundance
148	[C10H12O]+ (Molecular Ion)	Moderate
133	[M - CH ₃]+	Low to Moderate
105	[C ₈ H ₉] ⁺	High (Base Peak)
77	[C ₆ H₅] ⁺	Moderate
43	[CH₃CO] ⁺	Moderate

Visualizations

5.1. Experimental Workflow



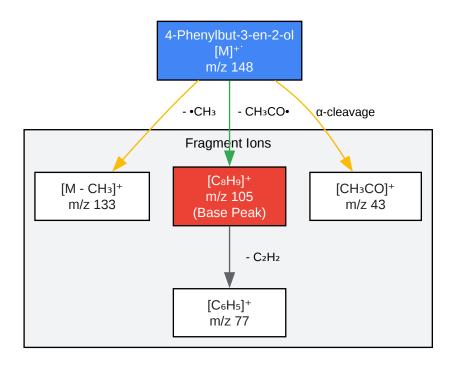


Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of 4-phenylbut-3-en-2-ol.



5.2. Proposed Fragmentation Pathway



Click to download full resolution via product page

Caption: Proposed EI fragmentation of 4-phenylbut-3-en-2-ol.

Conclusion

The mass spectrometry analysis of **4-phenylbut-3-en-2-ol** by GC-MS provides a robust method for its identification and characterization. The predictable fragmentation pattern, including the molecular ion at m/z 148 and the prominent fragment at m/z 105, allows for confident structural elucidation. The experimental protocol and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field, facilitating accurate and efficient analysis of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Human Metabolome Database: Showing metabocard for 4-Phenyl-3-buten-2-ol (HMDB0031616) [hmdb.ca]
- 2. Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253) FooDB [foodb.ca]
- 3. 4-Phenyl-3-buten-2-ol, (3E)- | C10H12O | CID 5369489 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenylbut-3-en-2-ol | C10H12O | CID 15172 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry Analysis of 4-Phenylbut-3-en-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108997#mass-spectrometry-analysis-of-4-phenylbut-3-en-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com